molecular formula C11H7ClFNO2 B14167242 3-(3-Chloro-4-fluorophenyl)-1-methyl-1H-pyrrole-2,5-dione CAS No. 923567-82-2

3-(3-Chloro-4-fluorophenyl)-1-methyl-1H-pyrrole-2,5-dione

Cat. No.: B14167242
CAS No.: 923567-82-2
M. Wt: 239.63 g/mol
InChI Key: JTIYTXVWLKVYKL-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-methyl-1H-pyrrole-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrole ring substituted with a 3-chloro-4-fluorophenyl group and a methyl group. Its unique structure makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-4-fluoroaniline with maleic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The pyrrole ring can be oxidized to form corresponding pyrrole oxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyrrole derivatives with various functional groups replacing the chlorine or fluorine atoms.

    Oxidation Reactions: Products include pyrrole oxides and other oxidized derivatives.

    Reduction Reactions: Products include amine derivatives and reduced pyrrole compounds.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-fluorophenyl)-1-methyl-1H-pyrrole-2,5-dione is unique due to its specific combination of substituents and the pyrrole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

923567-82-2

Molecular Formula

C11H7ClFNO2

Molecular Weight

239.63 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-methylpyrrole-2,5-dione

InChI

InChI=1S/C11H7ClFNO2/c1-14-10(15)5-7(11(14)16)6-2-3-9(13)8(12)4-6/h2-5H,1H3

InChI Key

JTIYTXVWLKVYKL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C1=O)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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